molecular formula C6H5Br2NO B1441199 4-Bromonicotinaldehyde hydrobromide CAS No. 1150271-34-3

4-Bromonicotinaldehyde hydrobromide

Cat. No. B1441199
M. Wt: 266.92 g/mol
InChI Key: LRQCVMOGZSGCMW-UHFFFAOYSA-N
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Description

4-Bromonicotinaldehyde hydrobromide is a chemical compound with the molecular formula C6H5Br2NO . It has an average mass of 266.918 Da and a monoisotopic mass of 264.873779 Da .


Synthesis Analysis

The synthesis of 4-Bromonicotinaldehyde hydrobromide involves multiple steps . The process uses 6-bromonicotinaldehyde as a common intermediate and is concise, convergent, and practical. It can be carried out on a two-gram scale . This approach could be readily applicable to the synthesis of its analogues .


Molecular Structure Analysis

The molecular structure of 4-Bromonicotinaldehyde hydrobromide is represented by the formula C6H5Br2NO .


Physical And Chemical Properties Analysis

4-Bromonicotinaldehyde hydrobromide has a molecular weight of 266.92 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Alternative Reagents for Bromination

The use of hydrogen bromide (HBr) in alternative solvents like 1,4-dioxane presents a robust, liquid alternative to HBr gas for brominating alcohols and hydrobrominating alkenes. This method, exhibiting superior or equal brominating ability compared to traditional hydrobromic acid or HBr in acetic acid, offers a stable solution that avoids solvent decomposition and maintains high concentration over time, indicating potential applications in preparing compounds similar to 4-bromonicotinaldehyde hydrobromide (Nishio et al., 2017).

Bromination and Hydrobromination Techniques

Research into the reactions between hydrochlorides of certain methylene-dihydropyrimidinones with N-bromosuccinimide and bromine demonstrates specific bromination techniques that could be relevant for derivatives of 4-bromonicotinaldehyde hydrobromide. The study highlights the efficacy of electrophilic substitution at specific carbon atoms, offering insights into novel bromination methodologies that may apply to a wide range of chemical synthesis processes, including those involving 4-bromonicotinaldehyde hydrobromide derivatives (Mukarramov, 2014).

Synthesis of Brominated Compounds

Explorations into new synthetic techniques for bromotoluenes using water as a solvent indicate advancements in bromination processes that are more environmentally friendly and efficient. These methods emphasize the significance of optimizing reaction conditions to enhance yields and reduce by-products. Such innovations in synthetic chemistry highlight the evolving landscape of bromination techniques, potentially impacting the synthesis of 4-bromonicotinaldehyde hydrobromide and its applications in various fields of research (Xue, 2010).

Application in Organic Synthesis

The development of new semiorganic crystals for laser applications through the reaction of specific amines with hydrobromic acid demonstrates the utility of brominated compounds in advanced material sciences. This research shows how brominated intermediates can play a crucial role in the synthesis of materials with specific optical properties, suggesting potential applications for 4-bromonicotinaldehyde hydrobromide in the development of new optical materials (Aarthi & Raja, 2019).

Safety And Hazards

In terms of safety and hazards, general advice for handling 4-Bromonicotinaldehyde hydrobromide is to consult a physician .

properties

IUPAC Name

4-bromopyridine-3-carbaldehyde;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQCVMOGZSGCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674900
Record name 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromonicotinaldehyde hydrobromide

CAS RN

1150271-34-3
Record name 3-Pyridinecarboxaldehyde, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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